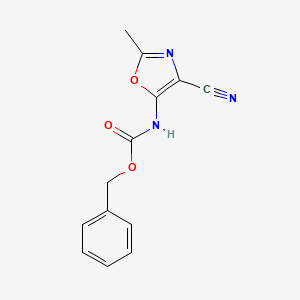
2-(2,5-Dichlorothiazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms and an ethylamine group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of appropriate thiazole precursors with ethylamine. One common method involves the chlorination of thiazole derivatives followed by nucleophilic substitution with ethylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Thiazole derivatives are explored for their potential in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dichlorothiazol-4-yl)ethan-1-amine hydrochloride
- 2,4-disubstituted thiazoles
- Thiazole derivatives with various substituents at positions 2 and 4
Uniqueness
2-(dichloro-1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H6Cl2N2S |
|---|---|
Molecular Weight |
197.09 g/mol |
IUPAC Name |
2-(2,5-dichloro-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H6Cl2N2S/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2 |
InChI Key |
FFBVNMJRCSIAJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=C(SC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)
